molecular formula C5H3F2NO2 B2393903 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde CAS No. 1782805-29-1

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde

Cat. No.: B2393903
CAS No.: 1782805-29-1
M. Wt: 147.081
InChI Key: RYNLNHNNTSWGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the difluoromethyl group and the aldehyde functional group in its structure makes it a compound of interest in various fields of chemical research and industry.

Preparation Methods

The synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the difluoromethylation of oxazole derivatives. This process typically employs difluoromethylating agents such as difluoromethyl sulfonyl compounds or difluorocarbene precursors. The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, under controlled temperatures .

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance the yield and purity of the product. The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and various solvents, depending on the desired transformation. The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazole derivatives.

Scientific Research Applications

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic and steric effects, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(difluoromethyl)-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2/c6-5(7)4-1-3(2-9)8-10-4/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNLNHNNTSWGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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